Cas no 2229239-28-3 (1-(2-cyclopropylphenyl)cyclobutylmethanol)
1-(2-cyclopropylphenyl)cyclobutylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-cyclopropylphenyl)cyclobutylmethanol
- EN300-1740835
- [1-(2-cyclopropylphenyl)cyclobutyl]methanol
- 2229239-28-3
-
- Inchi: 1S/C14H18O/c15-10-14(8-3-9-14)13-5-2-1-4-12(13)11-6-7-11/h1-2,4-5,11,15H,3,6-10H2
- InChI Key: GBFOLBDBMBFDRD-UHFFFAOYSA-N
- SMILES: OCC1(C2=CC=CC=C2C2CC2)CCC1
Computed Properties
- Exact Mass: 202.135765193g/mol
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
1-(2-cyclopropylphenyl)cyclobutylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740835-0.05g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1740835-0.1g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1740835-0.25g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1740835-0.5g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1740835-1.0g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1740835-2.5g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1740835-5.0g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1740835-10.0g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1740835-1g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1740835-5g |
[1-(2-cyclopropylphenyl)cyclobutyl]methanol |
2229239-28-3 | 5g |
$3687.0 | 2023-09-20 |
1-(2-cyclopropylphenyl)cyclobutylmethanol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-(2-cyclopropylphenyl)cyclobutylmethanol
Introduction to 1-(2-cyclopropylphenyl)cyclobutylmethanol (CAS No: 2229239-28-3)
1-(2-cyclopropylphenyl)cyclobutylmethanol, identified by the Chemical Abstracts Service Number (CAS No) 2229239-28-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif combining a cyclopropylphenyl ring and a cyclobutylmethanol moiety, presents intriguing possibilities for further chemical manipulation and biological evaluation. The presence of both aromatic and aliphatic components in its structure suggests potential interactions with various biological targets, making it a promising candidate for drug discovery initiatives.
The molecular framework of 1-(2-cyclopropylphenyl)cyclobutylmethanol encompasses a rigid aromatic system derived from the cyclopropylphenyl group, which is known for its ability to modulate electronic properties and binding affinities. This aromatic core is linked to a cyclobutyl ring substituted at the methanol position, introducing both steric and electronic diversity into the molecule. Such structural features are often exploited in medicinal chemistry to optimize pharmacokinetic profiles, enhance binding specificity, and improve overall drug-like properties.
In recent years, the exploration of novel scaffolds has been a cornerstone of innovation in pharmaceutical research. The structural motif present in 1-(2-cyclopropylphenyl)cyclobutylmethanol aligns well with current trends toward designing molecules with enhanced metabolic stability and reduced off-target effects. The cyclopropyl group, in particular, has been increasingly recognized for its role in modulating bioavailability and interaction with biological membranes, while the phenolic hydroxyl group offers opportunities for further derivatization through hydrogen bonding or redox processes.
One of the most compelling aspects of 1-(2-cyclopropylphenyl)cyclobutylmethanol is its potential as a building block for more complex drug candidates. The combination of an aromatic ring with a cycloalkane backbone provides a versatile platform for structure-activity relationship (SAR) studies. Researchers have been particularly interested in how modifications around the cyclobutylmethanol moiety can influence biological activity. For instance, variations in substitution patterns or stereochemistry could lead to compounds with improved selectivity or potency against specific therapeutic targets.
Recent advancements in computational chemistry have further facilitated the design and optimization of molecules like 1-(2-cyclopropylphenyl)cyclobutylmethanol. Molecular modeling techniques allow researchers to predict how different structural features will interact with biological targets at the atomic level. This approach has been instrumental in identifying promising candidates for experimental validation. By leveraging these computational tools, scientists can accelerate the drug discovery process and reduce the time and resources required to bring new therapeutics to market.
The pharmacological potential of 1-(2-cyclopropylphenyl)cyclobutylmethanol has not gone unnoticed by academic and industrial researchers. Several groups have begun investigating its interactions with enzymes and receptors relevant to human health. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain therapeutic targets, making it a valuable starting point for developing novel treatments. These early findings underscore the importance of exploring structurally diverse molecules like 1-(2-cyclopropylphenyl)cyclobutylmethanol as part of broader drug discovery efforts.
From a synthetic chemistry perspective, 1-(2-cyclopropylphenyl)cyclobutylmethanol presents interesting challenges and opportunities. The synthesis of complex organic molecules often requires innovative methodologies to construct challenging frameworks efficiently. The presence of multiple stereocenters and functional groups in this compound necessitates careful planning to ensure high yields and enantiopurity. Advances in synthetic techniques, such as transition-metal catalysis or asymmetric synthesis, may provide new avenues for accessing derivatives of 1-(2-cyclopropylphenyl)cyclobutymethanol while maintaining or improving its pharmacological profile.
The future prospects for 1-(2-cyclopropylphenyl)cyclobutymethanol are bright, given its unique structural features and potential therapeutic applications. As research continues to uncover new biological targets and develop more sophisticated synthetic strategies, this compound is likely to play an increasingly important role in pharmaceutical innovation. Collaborative efforts between academic researchers and industry scientists will be essential to fully realize its potential as a lead compound or building block for next-generation therapeutics.
In conclusion,1-(2-cyclopropilphenil)ciclobutilmetanoll(CAS No: 2229239-28-3) represents an exciting opportunity for those involved in drug discovery and development. Its distinctive architecture offers numerous possibilities for further exploration, both in terms of chemical synthesis and biological evaluation. As our understanding of molecular interactions continues to evolve,1-(2-ciclopropilfenilciclobutilmetanoll) will undoubtedly remain at the forefront of pharmaceutical research, driving progress toward safer and more effective treatments for human diseases.
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